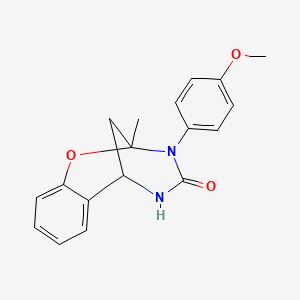

3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Descripción

This compound belongs to the benzoxadiazocin family, characterized by a tricyclic framework integrating oxygen and nitrogen heteroatoms. Its structure includes a 4-methoxyphenyl substituent at position 3 and a methyl group at position 2, contributing to its unique stereoelectronic properties. The methoxy group at the para position of the phenyl ring enhances solubility and may influence binding interactions in biological systems.

Propiedades

IUPAC Name |

10-(4-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-18-11-15(14-5-3-4-6-16(14)23-18)19-17(21)20(18)12-7-9-13(22-2)10-8-12/h3-10,15H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFUZJVGKOALAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24812362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Actividad Biológica

3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound belonging to the benzoxadiazocin family. Its unique structure suggests potential for diverse biological activities. This article explores its biological activity based on available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H18N2O2

- Molecular Weight : 326.41 g/mol

- Structural Features : The compound features a methoxyphenyl group and a fused benzoxadiazocine ring system which may contribute to its biological properties.

Biological Activity Overview

Preliminary studies indicate that 3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one exhibits significant biological activities. Key areas of interest include:

-

Antimicrobial Activity :

- Studies have shown that derivatives of benzoxadiazocines possess antimicrobial properties. The methoxy group may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing efficacy against bacterial strains.

-

Antioxidant Properties :

- The compound's structure suggests potential antioxidant activity. Compounds with similar structural motifs have shown to scavenge free radicals and reduce oxidative stress in various biological systems.

-

Cytotoxicity :

- Initial cytotoxicity assays indicate that this compound may inhibit the growth of certain cancer cell lines. Further research is needed to elucidate its mechanism of action and specificity towards different cancer types.

The mechanisms underlying the biological activities of 3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one are still under investigation. However, several hypotheses can be drawn from related compounds:

- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Comparative Analysis with Related Compounds

To better understand the potential of 3-(4-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one in pharmacology and therapeutic applications, a comparison with structurally similar compounds is useful.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Contains a triazole ring | Known for antimicrobial activity |

| 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine | Thione group with pyrimidine structure | Investigated for calcium channel blocking properties |

| N-(2-chlorophenyl)-4-(8-nitro)benzothiazole | Benzothiazole core | Exhibits distinct nitro group effects on biological activity |

This table illustrates how variations in structural features can lead to diverse biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of benzoxadiazocines:

-

Synthesis and Antimicrobial Testing :

- A study synthesized several derivatives of benzoxadiazocines and tested them against various bacterial strains. Results indicated that compounds with methoxy substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts.

-

Cytotoxicity Assay :

- In vitro assays conducted on cancer cell lines demonstrated that certain derivatives could significantly reduce cell viability at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing cytotoxic effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Findings from Comparative Analysis

The additional methyl group at position 8 in increases steric hindrance, which may limit bioavailability compared to the target compound.

Core Scaffold Differences :

- Compounds with simplified cores (e.g., triazine in ) lack the rigid benzoxadiazocin structure, reducing their suitability for CNS targets due to decreased membrane permeability.

However, empirical data are lacking compared to well-studied analogs like benzodiazepines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.